molecular formula C21H10Cl3NO3 B11699848 5,6-dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

5,6-dichloro-2-[4-chloro-2-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11699848
M. Wt: 430.7 g/mol
InChI Key: GSGGJILHZBHTCZ-UHFFFAOYSA-N
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Description

2-(2-BENZOYL-4-CHLOROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique chemical structure and properties. This compound features a benzoyl group, multiple chlorine atoms, and an isoindole core, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BENZOYL-4-CHLOROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide with hexamine and ammonium chloride in ethanol . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-BENZOYL-4-CHLOROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-BENZOYL-4-CHLOROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-BENZOYL-4-CHLOROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-BENZOYL-4-CHLOROPHENYL)-5,6-DICHLORO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H10Cl3NO3

Molecular Weight

430.7 g/mol

IUPAC Name

2-(2-benzoyl-4-chlorophenyl)-5,6-dichloroisoindole-1,3-dione

InChI

InChI=1S/C21H10Cl3NO3/c22-12-6-7-18(15(8-12)19(26)11-4-2-1-3-5-11)25-20(27)13-9-16(23)17(24)10-14(13)21(25)28/h1-10H

InChI Key

GSGGJILHZBHTCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl

Origin of Product

United States

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